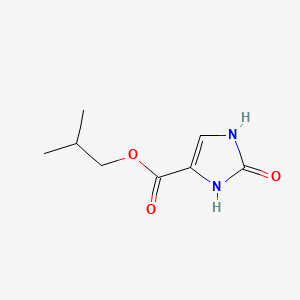

Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate

Description

Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a partially saturated imidazole ring with a 2-oxo group, a 2,3-dihydro substitution, and an isobutyl ester moiety at the 4-position. The isobutyl group is known to enhance lipophilicity and influence biological activity, as seen in proteasome inhibitors like bortezomib derivatives, where its presence correlates with cytotoxicity . This compound likely serves as a pharmaceutical intermediate or synthetic precursor due to its reactive ester group and imidazole core, which are common in drug design.

Properties

IUPAC Name |

2-methylpropyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)4-13-7(11)6-3-9-8(12)10-6/h3,5H,4H2,1-2H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMXWWBZHZHPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CNC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239699 | |

| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93805-09-5 | |

| Record name | 2-Methylpropyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Pharmaceutical Applications

Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate has garnered attention in the pharmaceutical industry due to its structural properties that allow it to act as a versatile intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity. This compound can be modified to create new derivatives with enhanced efficacy against resistant bacterial strains. A study demonstrated that certain derivatives showed improved activity compared to traditional antibiotics, highlighting the compound's potential in drug development .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its properties in chromatographic techniques.

Application in HPLC

The compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A method employing a reverse-phase HPLC setup has been developed where the mobile phase consists of acetonitrile and water with phosphoric acid. This method facilitates the separation and quantification of this compound from complex mixtures .

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (70:30) |

| Column Type | Reverse-phase (Newcrom R1) |

| Detection Method | UV detection at 254 nm |

| Flow Rate | 1 mL/min |

Environmental Applications

Emerging research suggests potential applications of this compound in environmental chemistry, particularly in studying its degradation products and their effects on ecosystems.

Case Study: Environmental Impact Assessment

A study focused on the degradation pathways of imidazole derivatives indicated that this compound could undergo hydrolysis and photodegradation under specific environmental conditions. Understanding these pathways is crucial for assessing the compound's environmental impact and developing strategies for remediation in contaminated sites .

Mechanism of Action

The mechanism of action of isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the Ester Group

The ester group significantly impacts physicochemical properties and bioactivity. Key analogs include:

*Inferred based on structural similarity.

Key Findings :

- Toxicity Profile : Methyl and ethyl analogs exhibit moderate toxicity (e.g., H302: harmful if swallowed), while isobutyl derivatives may show distinct safety profiles due to altered metabolism .

- Biological Activity : In proteasome inhibitors, the isobutyl group is critical for cell growth inhibition, whereas methyl or hydroxylmethylene substitutions reduce activity .

Core Ring Modifications

Variations in the imidazole ring or additional substituents alter electronic and steric properties:

Key Findings :

- Aromatic Fusion : Benzo[d]imidazole derivatives exhibit extended conjugation, altering UV absorption and binding affinity in drug-receptor interactions .

- Protective Groups : Boc-protected analogs (e.g., Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) are used in controlled syntheses to prevent unwanted side reactions .

Functional Group Replacements

Replacing the ester with other groups modulates reactivity and bioactivity:

Key Findings :

- Solubility : Carboxylic acid derivatives (e.g., 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) show improved aqueous solubility compared to esters, making them suitable for formulation in polar solvents .

- Activity Trade-offs : While esters like the isobutyl derivative may enhance cell permeability, carboxylic acids are more amenable to salt formation and ionic interactions .

Biological Activity

Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate (CAS Number: 93805-09-5) is an imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

- Molecular Formula : C8H12N2O3

- Molecular Weight : 184.19 g/mol

- Density : 1.18 g/cm³

- Refractive Index : 1.489

The compound features an imidazole ring, which is essential for its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of isobutylamine with glyoxal in the presence of an acid catalyst under controlled conditions to form the imidazole ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole structure allows for significant interactions, particularly in modulating the activity of cholinesterase enzymes, which are crucial in neurotransmission .

Anticholinesterase Activity

Research has shown that imidazole derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Isobutyl 2,3-dihydro... | TBD | TBD |

| Galantamine | 2.09 | 19.34 |

| Compound from Arumugam et al. | 2.02 | 12.40 |

Note: TBD indicates that specific data for isobutyl 2,3-dihydro... was not available in the reviewed literature.

Antitumor Activity

Emerging studies suggest that compounds containing similar imidazole structures exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, research on related compounds has shown effective inhibition of microtubule assembly and induction of morphological changes in breast cancer cells .

Case Study Example : A study demonstrated that certain imidazole derivatives could enhance caspase-3 activity in MDA-MB-231 breast cancer cells, indicating a potential mechanism for their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Variations in substituents on the imidazole ring can significantly affect their inhibitory potency against cholinesterases and their overall pharmacological profile.

Key Findings :

Q & A

Q. What are the common synthetic routes for Isobutyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation or multi-component reactions. For example:

- Debus-like cyclization : Reacting α-diketones with aldehydes and ammonia under reflux conditions to form the imidazole core .

- Esterification post-cyclization : After forming the imidazole ring, the carboxyl group at position 4 can be esterified using isobutyl chloroformate in anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for imidazole derivatives (e.g., 60–80°C, 30–60 minutes) .

Q. Key Steps :

Cyclization : Use 1,2-diketones or nitro compounds with NH₃ to form the dihydro-2-oxo imidazole ring.

Esterification : Introduce the isobutyl group via chloroformate coupling.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Table 1 : Example Synthetic Conditions for Analogous Imidazole Esters

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1,2-Diketone + NH₃ | Reflux, 6–8 hrs | 65–75% | |

| Carboxylic acid + Isobutyl chloroformate | DMF, 0°C, 2 hrs | 80–85% | |

| Microwave irradiation | 60°C, 30 min | 90% |

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-2-oxo group at δ 4.5–5.0 ppm) and confirms ester carbonyl (δ 165–170 ppm) .

- FT-IR : Identifies C=O stretches (1680–1720 cm⁻¹ for ester and ketone) and N–H vibrations (3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of isobutyl group, m/z ~100–120).

- Elemental Analysis : Confirms C, H, N composition (±0.3% tolerance) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Critical Note : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. What biological activities are associated with structurally similar imidazole derivatives?

Methodological Answer: Imidazole derivatives exhibit diverse bioactivities depending on substituents:

- Antimicrobial : The dihydro-2-oxo group enhances interactions with bacterial enzymes (e.g., cytochrome P450 inhibition) .

- Enzyme Inhibition : Substituents at position 4 (e.g., carboxylates) improve binding to xanthine oxidase or kinases .

- Anticancer : Aryl groups (e.g., 4-chlorophenyl) induce apoptosis via DNA intercalation .

Table 2 : Bioactivity of Analogous Compounds

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound?

Methodological Answer: SHELX is critical for structure refinement:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect intensity data up to 0.8 Å resolution .

Structure Solution : Employ SHELXD for dual-space recycling (direct methods) to locate heavy atoms.

Refinement (SHELXL) :

- Apply TWIN commands for twinned data (if applicable).

- Refine anisotropic displacement parameters for non-H atoms.

- Use HFIX to model H-atoms (riding model).

Validation : Check R1/wR2 (<5% for high-quality data) and verify geometry with PLATON .

Example : A similar imidazole derivative () had R1 = 0.032 using SHELXL-2018 .

Q. How to analyze hydrogen-bonding patterns in the crystal structure using graph set analysis?

Methodological Answer: Apply Etter’s graph set theory ( ):

Identify Donor-Acceptor Pairs : Use Mercury/CrystalExplorer to locate N–H⋯O and O–H⋯N interactions.

Assign Graph Set Descriptors :

- D : Donor-acceptor chains (e.g., D₁¹(2) for a dimeric ring).

- C : Closed loops (e.g., C₂²(8) for an 8-membered ring).

Correlate with Properties : Stronger H-bonds (e.g., N–H⋯O, 2.8–3.0 Å) enhance thermal stability .

Case Study : A dihydro-2-oxo imidazole exhibited C(4) chains via N–H⋯O bonds, stabilizing the lattice .

Q. How to resolve contradictions between experimental spectroscopic data and computational models?

Methodological Answer:

Validate Computational Parameters :

- Use DFT (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM for DMSO).

- Compare calculated vs. experimental NMR shifts (RMSD < 0.3 ppm).

Re-examine Synthesis : Impurities (e.g., unreacted starting materials) may skew NMR/IR. Re-crystallize or repurify.

Dynamic Effects : Consider tautomerism (e.g., keto-enol) in solution vs. solid-state structures .

Example : A 2-oxoimidazole derivative showed δ 5.2 ppm (expt) vs. 5.0 ppm (DFT) due to solvent polarity .

Q. What strategies optimize reaction conditions for higher yields of the target compound?

Methodological Answer:

- DOE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH).

- Microwave Assistance : Reduces reaction time (30 min vs. 6 hrs) and improves purity .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

Table 3 : Optimization Results for Analogous Reactions

| Parameter | Optimal Range | Yield Increase | Reference |

|---|---|---|---|

| Temperature | 60–80°C | +15% | |

| Catalyst (p-TsOH) | 10 mol% | +20% | |

| Solvent (DMF) | Anhydrous | +25% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.